Butyl-but-2-ynyl-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Butyl-but-2-ynyl-amine” is an organic compound that is part of a collection of unique chemicals . It is a versatile chemical compound with diverse applications in scientific research, particularly in the fields of catalysis and organic synthesis.

Synthesis Analysis

The synthesis of “Butyl-but-2-ynyl-amine” and similar compounds often involves multistage procedures that require a significant amount of time, electricity, and hard-to-access starting materials . The synthesis of amines typically involves the reaction of aqueous methyl or ethylamine with allyl chloride or prop-2-ynyl bromide .

Molecular Structure Analysis

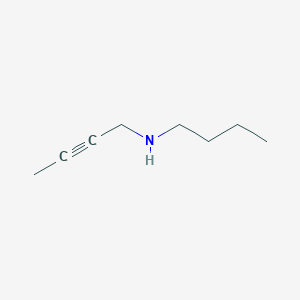

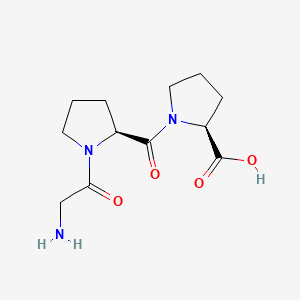

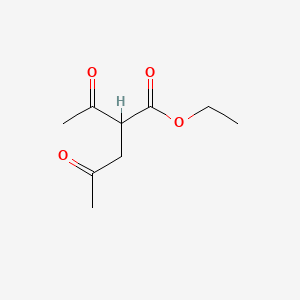

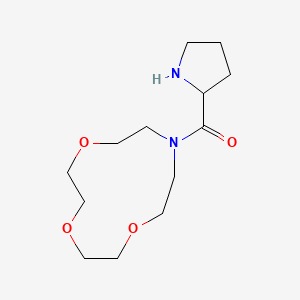

The empirical formula of “Butyl-but-2-ynyl-amine” is C8H15N, and its molecular weight is 125.21 . The SMILES string representation of its structure is CCCCNCC#CC .

Chemical Reactions Analysis

Amines, including “Butyl-but-2-ynyl-amine”, can react rapidly with acid chlorides or acid anhydrides to form amides . This reaction typically occurs rapidly at room temperature and provides high reaction yields .

Physical And Chemical Properties Analysis

“Butyl-but-2-ynyl-amine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

科学研究应用

CO2 Capture

Butyl-but-2-ynyl-amine has been studied for its application in CO2 capture. A room temperature ionic liquid incorporating a cation with an appended amine group, which includes the structure of butyl-but-2-ynyl-amine, has shown efficiency in capturing CO2 by forming a carbamate salt. This process is reversible, allowing for repeated recycling of the ionic liquid, making it a promising solution for CO2 sequestration (Bates et al., 2002).

Protection of Amines in Synthesis

Butyl-but-2-ynyl-amine has been used in the development of a novel C2-symmetric protecting group for amines, known as but-2-ynylbisoxycarbonyl (Bbc). This group can be deblocked under neutral conditions, and its application in peptide synthesis demonstrates its potential in organic chemistry (Ramesh & Chandrasekaran, 2005).

Chemical Synthesis

The compound has been utilized in the synthesis of various chemical structures. For instance, N-substituted but-2-ynyl, allyl, and 4-aryloxy-2-butynyl-N-methyl anilines have been synthesized using butyl-but-2-ynyl-amine, demonstrating its versatility in chemical synthesis (Majumdar et al., 2006).

Synthesis of Isothiocyanates

Butyl-but-2-ynyl-amine has been involved in the synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. This process offers a simple and effective method for transforming alkyl and aryl amines to their corresponding isothiocyanates, a reaction significant in various chemical syntheses (Munch et al., 2008).

Hydrohydrazination and Hydroazidation of Olefins

Butyl-but-2-ynyl-amine has been studied in the context of hydrohydrazination and hydroazidation reactions of olefins. These reactions are important for the functionalization of olefins and have broad scope, including the use of butyl-but-2-ynyl-amine derivatives (Waser et al., 2006).

Polyaminosubstituted Phthalocyanines Synthesis

In the synthesis of polyaminosubstituted phthalocyanines, butyl-but-2-ynyl-amine is used as a nucleophile. This application demonstrates the compound's role in creating complex organic structures, which are useful in materials science and catalysis (Leznoff et al., 2007).

Radical-Mediated Thiol-Ene Reactions

The compound plays a role in retarding the radical-mediated thiol-ene coupling reactions. Its basicity influences the efficacy of these reactions, which are significant in polymer chemistry and materials science (Love et al., 2018).

安全和危害

未来方向

“Butyl-but-2-ynyl-amine” has diverse applications in scientific research, particularly in the fields of catalysis and organic synthesis. Its unique properties make it an invaluable tool for advancing knowledge and innovation.

Relevant Papers

Relevant papers related to “Butyl-but-2-ynyl-amine” can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and more .

属性

IUPAC Name |

N-but-2-ynylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-5-7-9-8-6-4-2/h9H,3,5,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDPHGUGBHLNNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC#CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389986 |

Source

|

| Record name | Butyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl-but-2-ynyl-amine | |

CAS RN |

436099-56-8 |

Source

|

| Record name | Butyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)